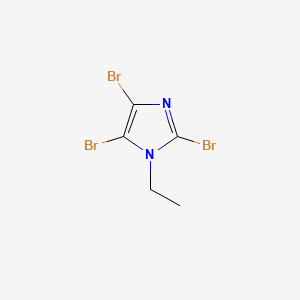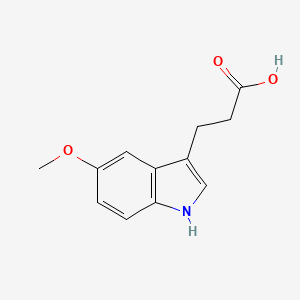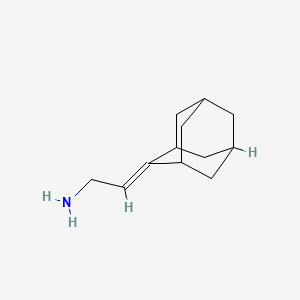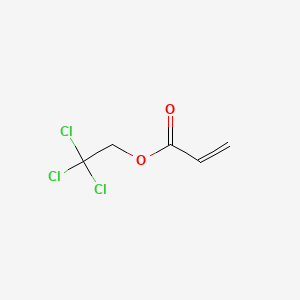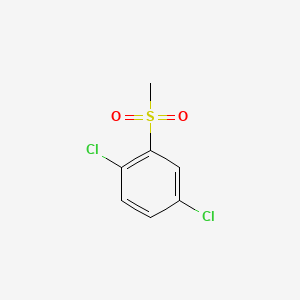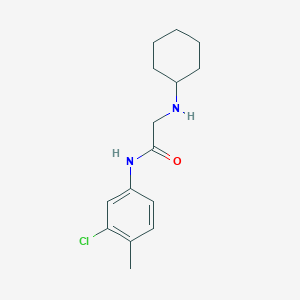
N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide
説明
N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide, more commonly referred to as CMPA, is a synthetic compound that has been studied for its potential applications in scientific research. CMPA is a cyclic amide that has been used in various laboratory experiments because of its ability to act as a substrate for enzymes and its low toxicity.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide involves the reaction of 3-chloro-4-methylbenzoic acid with cyclohexylamine to form N-(3-chloro-4-methylphenyl)cyclohexylamine, which is then reacted with ethyl chloroacetate to form N-(3-chloro-4-methylphenyl)-2-cyclohexylamino-acetate. The final step involves the hydrolysis of the ester to form the desired compound.
Starting Materials
3-chloro-4-methylbenzoic acid, cyclohexylamine, ethyl chloroacetate
Reaction
Step 1: 3-chloro-4-methylbenzoic acid is reacted with cyclohexylamine in the presence of a coupling reagent such as EDC or DCC to form N-(3-chloro-4-methylphenyl)cyclohexylamine., Step 2: N-(3-chloro-4-methylphenyl)cyclohexylamine is reacted with ethyl chloroacetate in the presence of a base such as NaH or K2CO3 to form N-(3-chloro-4-methylphenyl)-2-cyclohexylamino-acetate., Step 3: The ester N-(3-chloro-4-methylphenyl)-2-cyclohexylamino-acetate is hydrolyzed using an acid such as HCl or H2SO4 to form the desired compound N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide.
科学的研究の応用
CMPA has been used in various laboratory experiments due to its ability to act as a substrate for enzymes and its low toxicity. It has been used as an inhibitor of enzymes such as cyclooxygenase-2 and human leukocyte elastase. It has also been used as a substrate in studies of the metabolism of drugs and other compounds. CMPA has been used to study the effects of drug metabolism on the body and to identify potential drug targets.
作用機序
CMPA acts as a substrate for various enzymes, including cyclooxygenase-2 and human leukocyte elastase. When it is used as an inhibitor, it binds to the active site of the enzyme and blocks its action. CMPA also acts as a substrate for drug metabolism, where it is broken down into smaller molecules that can be used by the body.
生化学的および生理学的効果
CMPA has been shown to have various biochemical and physiological effects when used in laboratory experiments. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. It has also been shown to reduce inflammation by inhibiting the activity of human leukocyte elastase, which is involved in the degradation of extracellular matrix proteins. CMPA has also been shown to have a protective effect on cells, as it has been shown to reduce the damage caused by ultraviolet radiation.
実験室実験の利点と制限
CMPA has several advantages when used in laboratory experiments. It is relatively easy to synthesize and has a high yield. It is also non-toxic and has a low potential for causing adverse effects. However, it has some limitations, such as its low solubility in water and its instability at high temperatures.
将来の方向性
There are several potential future directions for the use of CMPA in scientific research. It could be used as an inhibitor of various enzymes, such as cyclooxygenase-2, to study the effects of drug metabolism on the body. It could also be used as a substrate for drug metabolism to identify potential drug targets. Additionally, it could be used to study the effects of ultraviolet radiation on cells and to develop protective compounds. Finally, it could be used to study the effects of other compounds on biochemical and physiological processes.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11-7-8-13(9-14(11)16)18-15(19)10-17-12-5-3-2-4-6-12/h7-9,12,17H,2-6,10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWTYBWEKQQWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC2CCCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322444 | |
| Record name | N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |
CAS RN |
332908-84-6 | |
| Record name | N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



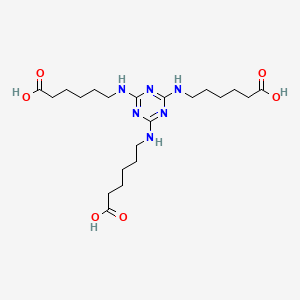
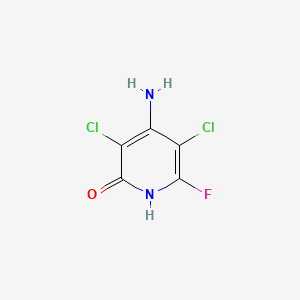
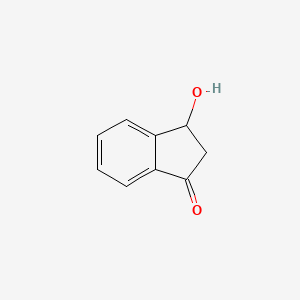
![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)

![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)
![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)
![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)
